molecular formula C10H14N2O2 B12337136 Ethyl 2-propylpyrimidine-5-carboxylate CAS No. 72790-14-8

Ethyl 2-propylpyrimidine-5-carboxylate

Cat. No.: B12337136
CAS No.: 72790-14-8
M. Wt: 194.23 g/mol
InChI Key: MTMOKWKLMLEBPE-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Derivatives in Organic Synthesis and Chemical Research

Pyrimidine, a heterocyclic aromatic organic compound similar to pyridine, is a fundamental building block in numerous biologically important molecules. nih.gov Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins (thiamine or vitamin B1), and many synthetic drugs. gsconlinepress.com The pyrimidine scaffold's ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems makes it a privileged structure in drug discovery. nih.gov Consequently, pyrimidine derivatives have been extensively explored for a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and cardiovascular effects. gsconlinepress.commedcraveonline.com The versatility of the pyrimidine ring allows for extensive functionalization, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to achieve desired biological activities.

Historical Overview of Pyrimidine Scaffold Derivatization

The journey into pyrimidine chemistry began in the 19th century. A pivotal moment was the Biginelli reaction, discovered in 1891, which is a one-pot, three-component synthesis of dihydropyrimidinones. researchgate.netcymitquimica.com This reaction has been a cornerstone for creating a vast library of pyrimidine-based compounds. Over the decades, numerous other synthetic methodologies have been developed to access a wide range of substituted pyrimidines. These methods often involve the cyclocondensation of amidines with β-dicarbonyl compounds or their equivalents. organic-chemistry.org The continuous development of novel synthetic routes, including microwave-assisted and solvent-free conditions, has made the derivatization of the pyrimidine scaffold more efficient and environmentally benign. sigmaaldrich.com

Structural Elucidation and Naming Conventions for Ethyl 2-propylpyrimidine-5-carboxylate

This compound is a bespoke molecule featuring a central pyrimidine ring. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound precisely describes its structure. The "pyrimidine" core indicates the six-membered aromatic ring with nitrogen atoms at positions 1 and 3. The substituents are named and numbered as follows: a "propyl" group is attached at the 2-position, and an "ethyl carboxylate" (an ester functional group) is at the 5-position.

Physicochemical Properties of this compound and Its Analogs

PropertyValue (Estimated for this compound)Value (Ethyl 2-isopropylpyrimidine-5-carboxylate)Value (Ethyl 2-amino-4-propylpyrimidine-5-carboxylate)
IUPAC Name This compoundethyl 2-isopropylpyrimidine-5-carboxylateethyl 2-amino-4-propylpyrimidine-5-carboxylate
CAS Number Not available954226-53-0 chemicalbook.com127957-83-9 sigmaaldrich.com
Molecular Formula C10H14N2O2C10H14N2O2C10H15N3O2
Molecular Weight 194.23 g/mol 194.23 g/mol chemicalbook.com209.25 g/mol
Appearance Likely a solid or liquidNot specifiedNot specified
Boiling Point Not availableNot availableNot available
Melting Point Not availableNot availableNot available
Solubility Not availableNot availableNot available

Research Landscape and Gaps Pertaining to this compound

A thorough review of the current scientific literature reveals that while the broader class of pyrimidine-5-carboxylates has been investigated for various applications, "this compound" itself is a sparsely studied compound. There is a noticeable absence of dedicated research articles detailing its specific synthesis, characterization, and biological evaluation.

The primary research gap is the lack of fundamental experimental data for this specific molecule. This includes its confirmed physicochemical properties such as melting point, boiling point, and spectroscopic data (NMR, IR, Mass Spectrometry). Furthermore, while general synthetic strategies for 2-alkyl-pyrimidine-5-carboxylates exist, a detailed and optimized synthesis protocol for this compound has not been published. organic-chemistry.org

Consequently, its potential applications in medicinal chemistry or materials science remain largely unexplored. The existing research on analogous compounds suggests that it could be a valuable scaffold for developing novel therapeutic agents. mdpi.com However, without specific studies, this remains speculative. The current landscape, therefore, presents a clear opportunity for further research to synthesize, characterize, and investigate the biological and chemical properties of this unique pyrimidine derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72790-14-8

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 2-propylpyrimidine-5-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-3-5-9-11-6-8(7-12-9)10(13)14-4-2/h6-7H,3-5H2,1-2H3

InChI Key

MTMOKWKLMLEBPE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=C(C=N1)C(=O)OCC

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Propylpyrimidine 5 Carboxylate and Analogues

Classical Pyrimidine (B1678525) Ring Synthesis Approaches Applied to Ethyl 2-propylpyrimidine-5-carboxylate Precursors

The foundational methods for constructing the pyrimidine core have been adapted and refined over the years. These classical approaches remain fundamental in the synthesis of precursors to this compound.

Condensation Reactions with Amidinium Salts and Activated Carbonyls

The Pinner synthesis, a cornerstone of pyrimidine chemistry, traditionally involves the condensation of an amidine with a β-dicarbonyl compound. wikipedia.orgmdpi.com In the context of this compound, this would involve the reaction of butyramidine (or its salt) with a suitable three-carbon component possessing an activated carbonyl group and a precursor to the carboxylate, such as ethyl 2-formyl-3-oxobutanoate.

A general representation of this reaction is the condensation of amidinium salts with β-keto esters. mdpi.com The reaction typically proceeds by initial condensation, followed by cyclization and dehydration to form the aromatic pyrimidine ring. The use of various amidinium salts allows for the introduction of different substituents at the 2-position of the pyrimidine ring. researchgate.net

Table 1: Examples of Classical Condensation for Pyrimidine Synthesis

Amidine Reactant Carbonyl Reactant Product Reference
Butyramidine HCl Ethyl 2-formyl-3-oxobutanoate Ethyl 2-propyl-4-methylpyrimidine-5-carboxylate wikipedia.orgmdpi.com
Acetamidine HCl Ethyl acetoacetate (B1235776) 2,6-Dimethylpyrimidin-4-ol wikipedia.org

Cyclization Strategies Involving 1,3-Dicarbonyl Equivalents

The versatility of pyrimidine synthesis is further demonstrated by the use of various 1,3-dicarbonyl equivalents. These synthons provide the three-carbon backbone necessary for the pyrimidine ring. The reaction of these dicarbonyl compounds with N-C-N building blocks like amidines, urea, or guanidine (B92328) is a common strategy. wikipedia.org For instance, the reaction of ethyl acetoacetate with thiourea (B124793) yields 2-thio-6-methyluracil, showcasing the adaptability of this method. wikipedia.org

The cyclization of 1,3-dicarbonyl compounds can also be achieved through electrochemical oxidation, which facilitates intramolecular C-H cross-coupling to form cyclic structures. rsc.org While not a direct synthesis of the pyrimidine ring itself, this demonstrates a method for creating cyclic precursors that could potentially be converted to pyrimidines.

One-Pot Multicomponent Reactions for Pyrimidine Core Construction

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single step. bohrium.commdpi.com The Biginelli reaction is a classic example of a one-pot synthesis of dihydropyrimidines, which can be subsequently oxidized to pyrimidines. wikipedia.orgchemicalbook.com

More contemporary MCRs for pyrimidine synthesis often utilize metal catalysts. For example, an iridium-catalyzed multicomponent synthesis from amidines and up to three different alcohols has been reported. bohrium.com This method proceeds through a sequence of condensation and dehydrogenation steps. bohrium.com Similarly, copper-catalyzed three-component reactions of amidines with primary and secondary alcohols offer an efficient route to multisubstituted pyrimidines. rsc.org These one-pot approaches are highly attractive for creating libraries of pyrimidine derivatives for screening purposes. bohrium.commdpi.com

Advanced Synthetic Strategies for Pyrimidine-5-carboxylates

Modern synthetic organic chemistry has introduced sophisticated methods for the synthesis and functionalization of heterocyclic compounds, including pyrimidine-5-carboxylates.

Transition Metal-Catalyzed Coupling Reactions for Pyrimidine Functionalization

Transition metal-catalyzed cross-coupling reactions are indispensable for the direct functionalization of the pyrimidine ring. thieme-connect.comnih.gov These methods allow for the introduction of various substituents at specific positions, which is often challenging to achieve through classical methods. Palladium-catalyzed reactions, such as Suzuki and Negishi couplings, have been extensively used for C-C bond formation on the pyrimidine core. mdpi.comnih.gov For instance, a pre-functionalized pyrimidine, such as Ethyl 2-chloro-pyrimidine-5-carboxylate, can be coupled with an organometallic reagent to introduce the propyl group at the 2-position.

Recent advancements have also focused on the direct C-H functionalization of pyrimidines, which avoids the need for pre-halogenation of the heterocyclic ring. thieme-connect.comthieme-connect.com This approach offers a more atom-economical and environmentally friendly route to substituted pyrimidines.

Table 2: Transition Metal-Catalyzed Reactions for Pyrimidine Functionalization

Reaction Type Catalyst Substrates Product Feature Reference
Negishi Coupling Pd(dba)2/tfp Aryl iodide, Zincated pyrimidine Arylation at C2 nih.gov
Suzuki Coupling Pd catalyst Halogenated pyrimidine, Boronic acid C-C bond formation mdpi.com

Copper catalysis has gained prominence in the synthesis of nitrogen-containing heterocycles. rsc.orgcup.edu.inacs.org Copper-catalyzed annulation reactions provide novel pathways to construct the pyrimidine ring. A notable example is the copper-catalyzed [3+3] annulation of amidines with saturated ketones, which proceeds via a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. acs.org

Another innovative approach is the copper-catalyzed [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles, leading to the formation of 2,4,6-trisubstituted pyrimidines. acs.org Furthermore, a copper-based catalytic system has been developed for the formal [3+1+2] annulation of ketoxime acetates, aldehydes, and cyanamides to synthesize highly substituted 2-aminopyrimidines. rsc.org These copper-catalyzed methods represent a significant advancement in the field, offering mild reaction conditions and broad substrate scope for the synthesis of complex pyrimidine structures.

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org These methods are highly applicable to the synthesis of substituted pyrimidines. For a molecule like this compound, palladium catalysis could be employed to introduce the propyl group at the C2 position of a pre-formed pyrimidine ring. This typically involves the reaction of a 2-halopyrimidine derivative with a propyl-organometallic reagent.

Commonly used palladium-catalyzed reactions include the Suzuki-Miyaura, Heck, and Sonogashira couplings. rsc.org For instance, a Suzuki coupling could theoretically pair a 2-chloropyrimidine-5-carboxylate with propylboronic acid. The reactivity order for halides in such reactions is generally I > Br > OTf >> Cl > F. chemtube3d.com The choice of palladium precursor, such as Pd(OAc)₂, and ligands is crucial for the success of the coupling. chemtube3d.com

Furthermore, palladium catalysis can be used for functionalizing the pyrimidine core at other positions. A regioselective strategy has been developed for the arylation and olefination at the C5-position of N-(alkyl)pyrimidin-2-amine cores using aryl halides and alkenes. rsc.org In some cases, palladium-catalyzed reactions can construct the pyrimidine ring itself. For example, pyrimidine carboxamides have been synthesized from amidines, styrene, and N,N-dimethylformamide (DMF) in a Pd-catalyzed oxidative process where DMF serves as a one-carbon synthon. mdpi.com

Morita-Baylis-Hillman (MBH) Adduct-Mediated Pyrimidine Synthesis

A highly efficient, three-step methodology for creating 2,6-disubstituted pyrimidine-5-carboxylate libraries utilizes a Morita-Baylis-Hillman (MBH) adduct as a key intermediate. nih.govnih.gov This approach is particularly valuable for generating diverse pyrimidine structures. nih.gov

The general sequence involves:

MBH Reaction: An initial MgI₂-mediated MBH-type reaction between an aldehyde and an acrylate (B77674) derivative forms a substituted α-(hydroxymethyl)iodoacrylate. nih.gov This reaction proceeds via the 1,4-addition of a nucleophilic catalyst to an activated alkene, followed by an aldol (B89426) addition to the aldehyde. wikipedia.org

Oxidation: The resulting MBH adduct is then oxidized, for example using Dess-Martin periodinane, to yield an α-iodomethylene β-keto ester intermediate. nih.gov

Condensation and Cyclization: Finally, this intermediate is condensed with an amidine or guanidine derivative to generate the target 2,6-disubstituted pyrimidine-5-carboxylate. nih.govnih.gov The final step is often performed in ethanol (B145695) using a base like triethylamine (B128534) and can be accelerated by microwave heating. nih.gov

This method has been used to generate a library of pyrimidine-5-carboxylates with varying substituents at the C2 and C6 positions, demonstrating its versatility. nih.gov

Table 1: Examples of 2,6-Disubstituted Pyrimidine-5-carboxylates Synthesized via MBH Adduct Condensation nih.gov
Amidine Derivative (R2-C(NH)NH₂)Aldehyde (R6-CHO)ProductYield
Acetamidine HCl4-tert-butylbenzaldehydeMethyl 4-tert-butyl-2-methylpyrimidine-5-carboxylate85%
Benzamidine HClBenzaldehydeMethyl 2,4-diphenylpyrimidine-5-carboxylate92%
Guanidine HClBenzaldehydeMethyl 2-amino-4-phenylpyrimidine-5-carboxylate85%
Acetamidine HClCyclohexanecarboxaldehydeMethyl 4-cyclohexyl-2-methylpyrimidine-5-carboxylate81%

Stereoselective Access to Pyrimidine Precursors

The creation of stereocenters in precursors is fundamental for accessing chiral pyrimidine-based molecules. While direct stereoselective syntheses for the precursors of this compound are not widely documented, related methodologies highlight the potential of both biocatalytic and chemocatalytic approaches.

A notable biocatalytic method is the desymmetrization of prochiral pyrimidine-derived ketones. mdpi.com The bioreduction of bulky pyrimidine derivatives using Saccharomyces cerevisiae has been shown to produce secondary alcohols with a defined absolute configuration and high enantiomeric excess (up to 99% ee). mdpi.com This approach offers an environmentally friendly alternative to conventional chemical methods for producing sterically congested chiral heterocyclic compounds. mdpi.com The stereopreference of the reduction can depend on the substitution pattern of the pyrimidine ring. mdpi.com

In the realm of chemocatalysis, stereoselective reactions can be used to form key building blocks. For example, a prebiotic synthesis route has shown that the reaction of cyclic carbohydrate phosphates with nucleobases can be highly stereoselective, yielding only the β-anomer of the resulting nucleotides. nih.govnih.gov This stereoselectivity is rationalized by the cyclic structure of the phosphate, which blocks one face of the carbohydrate from reacting. nih.gov While focused on nucleotides, this principle of using cyclic precursors to control stereochemistry is broadly applicable in organic synthesis.

Organocatalytic and Biocatalytic Approaches

Organocatalysis has emerged as a powerful tool for pyrimidine synthesis, utilizing small organic molecules to catalyze reactions under mild conditions. nih.gov L-proline, a simple amino acid, has been effectively used as an organocatalyst in three-component reactions to form pyrimidine derivatives, such as in the solvent-free synthesis of pyrimido[4,5-d]pyrimidine-2-(1H)-ones under microwave irradiation. nih.govresearchgate.net Other amine-based organocatalysts, such as pyrrolidine (B122466) and immobilized piperazine, have been successfully applied to the synthesis of purine (B94841) and pyrimidine acyclic nucleoside analogues through aldol-type C-C bond formation. conicet.gov.ar

Biocatalysis offers a green and highly selective alternative for synthesizing pyrimidine derivatives. Enzymes and whole-cell systems can perform complex transformations with high specificity. mdpi.com As mentioned previously, the yeast Saccharomyces cerevisiae can be used for the stereoselective reduction of pyrimidine ketones. mdpi.com Additionally, thermostable nucleoside phosphorylases have been employed in the transglycosylation reactions of natural nucleosides (uridine or thymidine) with 2-seleno-nucleobases to produce 2-seleno pyrimidine nucleosides. chemrxiv.org This biocatalytic route provided the target compounds in 6-40% isolated yields, which is favorable compared to established chemical methods. chemrxiv.org

Green Chemistry Principles in the Synthesis of Pyrimidine-5-carboxylates

The synthesis of pyrimidines is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. youtube.com Key strategies include the use of solvent-free conditions, recoverable catalysts, and multicomponent reactions that improve atom economy. youtube.com

Solvent-Free Methodologies

Conducting reactions without a solvent minimizes volatile organic compound (VOC) emissions and simplifies product purification. Several methods for synthesizing pyrimidine derivatives have been adapted to solvent-free conditions. The Biginelli reaction, a classic multicomponent reaction for producing dihydropyrimidinones, can be efficiently catalyzed by cupric perchlorate (B79767) under solvent-free conditions. researchgate.net

Similarly, pyrimidine-5-carbonitrile derivatives have been synthesized by reacting an aldehyde, urea/thiourea, and malononitrile (B47326) under solvent-free heating at 80 °C with a reusable bone char-based solid acid catalyst. mdpi.com L-proline has also been used as an organocatalyst for the three-component, solvent-free synthesis of pyrimido[4,5-d]pyrimidines, often accelerated by microwave irradiation. researchgate.net These approaches not only reduce environmental impact but can also lead to shorter reaction times and higher yields. researchgate.net

Catalyst Design and Reusability

The development of recoverable and reusable catalysts is a central theme in green pyrimidine synthesis. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by filtration.

Examples of such catalysts include:

Magnetically Recoverable Nanocatalysts: These materials, often based on an iron oxide core (Fe₃O₄), can be coated with a catalytically active species. acs.orgnih.gov They can be separated from the reaction medium using an external magnet and have been shown to be reusable for multiple cycles without significant loss of activity. acs.org For instance, a supported N₆-Schiff base complex of Cu(II) on magnetized graphene oxide nanosheets was used for a solvent-free synthesis and was reused up to seven times. nih.gov

Zeolites: ZSM-5, a type of zeolite, has been used as a recyclable, acidic catalyst for the one-pot, solvent-free synthesis of dihydropyrimidines via the Biginelli reaction. researchgate.net

Modified Natural Materials: Bone char, a waste product from the food industry, can be functionalized with acidic groups (e.g., -SO₃H) to create a robust, reusable solid acid catalyst for pyrimidine synthesis. mdpi.com This catalyst was recovered by simple filtration and reused several times without a significant drop in efficiency. mdpi.com

Metal-Organic Frameworks (MOFs): A cobalt-based MOF functionalized with triazine-pyrimidine groups has been developed as a recyclable catalyst. nih.gov The catalyst retained its structural integrity and morphology after reuse. nih.gov

These innovations in catalyst design are critical for developing sustainable and economically viable processes for the large-scale production of pyrimidine-5-carboxylates and related compounds.

Chemical Reactivity and Transformations of Ethyl 2 Propylpyrimidine 5 Carboxylate

Reactions Involving the Ester Moiety

The ester group in ethyl 2-propylpyrimidine-5-carboxylate is a key site for chemical modification, enabling its conversion into other important functional groups such as carboxylic acids, amides, and alcohols.

The ethyl ester of 2-propylpyrimidine-5-carboxylic acid can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the ester undergoes hydrolysis to yield 2-propylpyrimidine-5-carboxylic acid and ethanol (B145695). The reaction is typically carried out by heating the ester with an aqueous solution of the acid. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Treatment of the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solvent leads to the formation of the corresponding carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the free carboxylic acid. This process, known as saponification, is irreversible as the final deprotonation of the carboxylic acid drives the equilibrium forward.

Reaction Reagents Product
Acid HydrolysisHCl or H₂SO₄, H₂O, heat2-Propylpyrimidine-5-carboxylic acid
Base Hydrolysis1. NaOH or KOH, H₂O/ROH, heat 2. H₃O⁺2-Propylpyrimidine-5-carboxylic acid

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from an alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. wikipedia.org

Acid-Catalyzed Transesterification: When this compound is heated with an excess of another alcohol (R'OH) in the presence of an acid catalyst (e.g., H₂SO₄), a new ester is formed. The use of a large excess of the new alcohol shifts the equilibrium towards the desired product. wikipedia.org

Base-Catalyzed Transesterification: Alternatively, a base, typically the alkoxide corresponding to the desired alcohol (R'O⁻), can be used to catalyze the reaction. The reaction proceeds through a nucleophilic acyl substitution mechanism. wikipedia.org

Catalyst Reagents Product
AcidR'OH (excess), H₂SO₄ (cat.), heatThis compound
BaseR'OH, NaOR' (cat.), heatThis compound

The ester functionality can be further transformed into amides and alcohols through amidation and reduction reactions, respectively.

Amidation: this compound can be converted to the corresponding amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction often requires heating and may be facilitated by the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form an activated intermediate that is more reactive towards the amine. nih.gov

Reduction: The ester group can be reduced to a primary alcohol, (2-propylpyrimidin-5-yl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not effective in reducing esters. chemistrysteps.commasterorganicchemistry.comlibretexts.org The reaction is usually carried out in an anhydrous ether solvent, followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.

Reaction Reagents Product
AmidationR'R''NH, heat (or coupling agents)N,N-dialkyl-2-propylpyrimidine-5-carboxamide
Reduction1. LiAlH₄, Et₂O or THF 2. H₂O(2-Propylpyrimidin-5-yl)methanol

Functionalization of the Pyrimidine (B1678525) Ring System

The pyrimidine ring in this compound is an electron-deficient system, which dictates its reactivity towards electrophilic and nucleophilic reagents.

The pyrimidine ring is generally deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing nitrogen atoms. researchgate.netyoutube.com The electron density of the ring is significantly reduced, making reactions with electrophiles difficult. researchgate.net Furthermore, the presence of an electron-withdrawing carboxylate group at the C-5 position further deactivates the ring. Electrophilic substitution, if it were to occur, would be expected at the C-5 position, which is the most electron-rich carbon in the pyrimidine ring. researchgate.net However, given the deactivating nature of the substituents, harsh reaction conditions would likely be required, and the reaction may not be synthetically useful. The presence of activating groups on the ring would be necessary to facilitate such a transformation. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a more common reaction for electron-deficient rings like pyrimidine. stackexchange.com The C-2, C-4, and C-6 positions are electron-deficient and thus susceptible to attack by nucleophiles. For this compound, if a suitable leaving group (e.g., a halogen) were present at the C-2 position, it would readily undergo nucleophilic substitution. For instance, in a related compound, ethyl 2-chloropyrimidine-5-carboxylate, the chlorine atom at the C-2 position is susceptible to displacement by various nucleophiles such as amines, alkoxides, and thiolates. This reactivity allows for the introduction of a wide range of functional groups at this position, providing a powerful tool for the synthesis of diverse pyrimidine derivatives.

Reactant (Example) Nucleophile Product
Ethyl 2-chloropyrimidine-5-carboxylateR₂NH (Amine)Ethyl 2-(dialkylamino)pyrimidine-5-carboxylate
Ethyl 2-chloropyrimidine-5-carboxylateR'O⁻ (Alkoxide)Ethyl 2-alkoxypyrimidine-5-carboxylate
Ethyl 2-chloropyrimidine-5-carboxylateR'S⁻ (Thiolate)Ethyl 2-(alkylthio)pyrimidine-5-carboxylate

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to modifying complex molecules. For this compound, the pyrimidine ring presents several C-H bonds that could potentially be targeted for functionalization. The electronic nature of the pyrimidine ring, being electron-deficient, significantly influences the reactivity of these C-H bonds.

While specific studies on the C-H functionalization of this compound are not extensively documented, general principles of pyrimidine chemistry suggest that the C-4 and C-6 positions are the most likely sites for nucleophilic attack or metalation-based functionalization. However, the presence of the ester group at the 5-position and the propyl group at the 2-position will electronically and sterically influence these transformations.

Recent advancements in catalysis have enabled the C-H arylation of pyrimidines. For instance, palladium-catalyzed direct arylation of pyrimidine derivatives has been reported, typically favoring the most acidic C-H bond. In the case of this compound, the C-4 and C-6 positions would be the primary candidates for such reactions. The reaction conditions, including the choice of catalyst, ligand, and oxidant, would be crucial in achieving selective functionalization.

Table 1: Potential C-H Functionalization Reactions of Pyrimidine Derivatives

Reaction TypeReagents and ConditionsPotential Site of Functionalization on this compound
Direct ArylationPd(OAc)₂, P(o-tol)₃, Ar-X, BaseC-4 and/or C-6
Minisci-type ReactionRadical source (e.g., alkyl radicals), AcidC-4 and/or C-6
Lithiation-Electrophilic Quenchn-BuLi or LDA, then Electrophile (E⁺)C-4 and/or C-6

This table presents potential reactions based on the general reactivity of pyrimidines and may not have been specifically performed on this compound.

Derivatization at the Propyl Side Chain

The 2-propyl group of this compound offers another handle for structural modification. The aliphatic nature of this side chain suggests that free-radical halogenation could be a viable strategy for introducing functionality. Under UV irradiation or in the presence of a radical initiator, reagents like N-bromosuccinimide (NBS) could selectively brominate the benzylic-like position of the propyl group (the carbon atom attached to the pyrimidine ring). This newly introduced halogen can then serve as a versatile leaving group for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Furthermore, oxidation of the propyl side chain could lead to the formation of a ketone or carboxylic acid, depending on the strength and type of oxidizing agent used. Such transformations would provide valuable intermediates for further derivatization, for example, through condensation reactions or amide bond formation.

Table 2: Potential Derivatization Reactions of the 2-Propyl Group

Reaction TypeReagents and ConditionsPotential Product
Radical HalogenationNBS, AIBN or UV lightEthyl 2-(bromo/chloropropyl)pyrimidine-5-carboxylate
OxidationKMnO₄ or CrO₃Ethyl 2-(1-oxopropyl)pyrimidine-5-carboxylate or Ethyl 2-(carboxyethyl)pyrimidine-5-carboxylate
Nucleophilic SubstitutionHalogenated intermediate, Nucleophile (e.g., NaN₃, KCN)Azido or cyano-functionalized propyl side chain

This table outlines potential synthetic transformations of the propyl side chain based on standard organic reactions.

Rearrangement Reactions and Mechanism-Based Transformations

Rearrangement reactions of pyrimidine derivatives can lead to the formation of novel heterocyclic scaffolds that might be difficult to access through conventional synthetic routes. While specific rearrangement reactions of this compound have not been detailed in the literature, several classes of pyrimidine rearrangements are known and could potentially be applicable.

One such example is the Dimroth rearrangement, which typically involves the transformation of a 1-alkyl-2-imino-1,2-dihydropyrimidine into a 2-(alkylamino)pyrimidine. Although this compound does not possess the required imino functionality for a classical Dimroth rearrangement, related base- or acid-catalyzed rearrangements involving ring-opening and subsequent recyclization could be envisioned under specific conditions.

Another possibility involves photochemical rearrangements. UV irradiation of pyrimidine derivatives can lead to the formation of Dewar pyrimidines, which can then rearrange to other isomers. The specific outcome of such a reaction would be highly dependent on the substitution pattern of the pyrimidine ring.

Mechanistic studies of pyrimidine rearrangements often involve isotopic labeling experiments and computational analysis to elucidate the reaction pathways. researchgate.net These studies are crucial for understanding the factors that govern the regioselectivity and stereoselectivity of these transformations.

It is important to note that the reactivity of this compound in these transformations would need to be experimentally verified. The electronic and steric effects of the 2-propyl and 5-ethoxycarbonyl substituents would play a significant role in dictating the feasibility and outcome of any potential rearrangement reaction.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers primary insights into the molecular structure. In the case of Ethyl 2-propylpyrimidine-5-carboxylate, the ¹H NMR spectrum would reveal distinct signals for the protons on the pyrimidine (B1678525) ring, the ethyl ester group, and the propyl group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons on the pyrimidine ring would appear at a lower field (higher ppm) compared to the aliphatic protons of the ethyl and propyl groups.

Two-dimensional (2D) NMR techniques provide further clarity by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the CH₂ and CH₃ protons of the ethyl group, and among the CH₂, CH₂, and CH₃ protons of the propyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It allows for the unambiguous assignment of each carbon atom that has a proton attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the molecular skeleton. For example, HMBC would show correlations from the pyrimidine ring protons to the carbonyl carbon of the ester group, and from the propyl group's first CH₂ protons to the C2 carbon of the pyrimidine ring, confirming the connectivity of the substituents.

Predicted ¹H NMR Data for this compound

Protons Chemical Shift (ppm, predicted) Multiplicity
Pyrimidine-H (C4/C6) 8.5 - 9.5 s
O-CH₂-CH₃ 4.2 - 4.5 q
N=C-CH₂-CH₂-CH₃ 2.8 - 3.1 t
O-CH₂-CH₃ 1.2 - 1.5 t
N=C-CH₂-CH₂-CH₃ 1.6 - 1.9 sextet

Predicted ¹³C NMR Data for this compound

Carbon Chemical Shift (ppm, predicted)
C=O 165 - 175
Pyrimidine C2, C4, C6 150 - 165
Pyrimidine C5 120 - 130
O-CH₂ 60 - 70
N=C-CH₂ 30 - 40
N=C-CH₂-CH₂ 20 - 30
O-CH₂-CH₃ 10 - 20

Conformational Analysis via NMR

While the pyrimidine ring is planar, the propyl and ethyl substituents have rotatable bonds, leading to different possible conformations. Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can be used to determine the spatial proximity of protons. For this compound, NOE correlations could be observed between the protons of the propyl group and the adjacent proton on the pyrimidine ring, providing insights into the preferred orientation of the propyl chain relative to the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₄N₂O₂), the molecular weight is 194.23 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 194.

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃, m/z 45) or the entire ester group. nih.gov The propyl chain can also undergo fragmentation. bldpharm.comresearchgate.net

Expected Fragmentation Pattern in the Mass Spectrum of this compound

m/z Fragment Ion
194 [M]⁺
165 [M - C₂H₅]⁺
149 [M - OCH₂CH₃]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about its functional groups.

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. A strong band around 1720-1740 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the ester. rsc.org The C-O stretching vibrations of the ester would appear in the 1250-1000 cm⁻¹ region. Aromatic C=N and C=C stretching vibrations of the pyrimidine ring would be observed in the 1600-1450 cm⁻¹ range. C-H stretching vibrations from the aliphatic propyl and ethyl groups would be seen just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. The symmetric vibrations of the pyrimidine ring would give rise to strong signals in the Raman spectrum.

Key IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹, predicted)
C-H stretch (aliphatic) 2850 - 3000
C=O stretch (ester) 1720 - 1740
C=N, C=C stretch (aromatic) 1450 - 1600

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would confirm the planarity of the pyrimidine ring and determine the exact conformation of the ethyl and propyl substituents. It would also reveal how the molecules pack in the crystal lattice, including any hydrogen bonding or π-stacking interactions. While no specific crystal structure for this exact compound has been published, data for related pyrimidine derivatives show that intermolecular interactions, such as hydrogen bonding and π–π stacking, often play a crucial role in their solid-state packing. nih.govmdpi.com

Chiroptical Spectroscopy (if chiral derivatives are discussed)

This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by modification of the propyl or ethyl group, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for characterizing the stereochemistry. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light, providing information about the absolute configuration of the chiral centers.

Theoretical and Computational Investigations

Quantum Chemical Calculations

No published studies were found that performed quantum chemical calculations on Ethyl 2-propylpyrimidine-5-carboxylate.

Geometry Optimization and Electronic Structure Analysis

There is no available data from methods such as Density Functional Theory (DFT) or other ab initio calculations that would describe the optimized molecular geometry, bond lengths, bond angles, or electronic properties (e.g., HOMO-LUMO energy gap, molecular electrostatic potential maps) for this compound.

Reaction Mechanism Studies

No computational studies detailing the reaction mechanisms involving this compound, such as transition state analysis for its synthesis or degradation, were identified.

Spectroscopic Property Prediction

There are no computational predictions of spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption spectra) for this compound in the scientific literature.

Molecular Dynamics Simulations

No literature was found describing molecular dynamics (MD) simulations of this compound. Such studies would typically provide insights into the conformational dynamics of the molecule in various environments.

In Silico Screening and Ligand Design Principles

There are no published reports of this compound being included in in silico screening libraries or any discussion of its use in developing ligand design principles. While pyrimidines are a common scaffold in drug discovery, the specific role and computational evaluation of this ester are undocumented. acs.orgresearchgate.netnih.govresearchgate.net

Structure-Reactivity and Structure-Function Relationships

No theoretical or computational studies establishing structure-reactivity or structure-function relationships for this compound could be located. Such studies would provide a deeper understanding of how its chemical structure influences its reactivity and potential functions. nih.govapexbt.com

Applications of Ethyl 2 Propylpyrimidine 5 Carboxylate in Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate or Building Block

Ethyl 2-propylpyrimidine-5-carboxylate serves as a valuable intermediate in organic synthesis. The pyrimidine (B1678525) core is a fundamental unit in numerous biologically active compounds and functional materials. The ethyl ester and propyl groups on the pyrimidine ring of this compound offer sites for further chemical modification, making it a versatile building block for more complex molecules.

The synthesis of related pyrimidine-5-carboxylate derivatives often involves multi-component reactions, such as modifications of the Biginelli reaction. For instance, the synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates has been achieved through a five-step procedure, highlighting the utility of the pyrimidine-5-carboxylate scaffold in constructing diverse molecular architectures. researchgate.net Such synthetic strategies could likely be adapted for the synthesis of derivatives of this compound.

The reactivity of the pyrimidine ring, influenced by its substituents, allows for a range of chemical transformations. For example, related 2-chloropyrimidine-5-carboxylate esters are used as intermediates where the chlorine atom can be displaced by various nucleophiles to introduce new functional groups. thermofisher.comnih.govbldpharm.comfishersci.com Similarly, the propyl group at the 2-position of this compound can be synthesized from appropriate starting materials, and the ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups. nih.gov

Scaffold for the Development of Complex Organic Molecules

The pyrimidine ring system is a common scaffold in medicinal chemistry and materials science. mdpi.com this compound can serve as a foundational structure for creating libraries of compounds with diverse functionalities. The development of complex molecules from pyrimidine-based scaffolds is a well-established strategy for discovering new bioactive agents and materials. nih.gov

The general approach involves using the pyrimidine core as a central framework and introducing various substituents at different positions to modulate the molecule's properties. For example, pyrimidine-embedded polyheterocycles have been synthesized to create structurally diverse and complex molecular frameworks. nih.gov This highlights the potential of using this compound as a starting point for generating novel molecular entities with unique three-dimensional shapes and functionalities.

The synthesis of tetrahydropyrimidine-5-carboxylate derivatives through one-pot multi-component reactions further demonstrates the utility of this class of compounds as scaffolds. mdpi.com These methods allow for the efficient generation of molecular diversity around the pyrimidine core.

Precursor for Ligand Synthesis in Coordination Chemistry

While direct applications of this compound in ligand synthesis are not explicitly reported, pyrimidine derivatives are known to act as ligands in coordination chemistry. The nitrogen atoms in the pyrimidine ring can coordinate to metal ions, and the carboxylate group (after hydrolysis of the ethyl ester) can also participate in metal binding.

The synthesis of 2D coordination polymers using isoquinoline-5-carboxylate and Cu(II) ions illustrates how heterocyclic carboxylates can be employed to create metal-organic frameworks (MOFs). polimi.it The nitrogen atoms of the heterocyclic ring and the oxygen atoms of the carboxylate group act as donor sites, leading to the formation of extended network structures. It is plausible that this compound, after conversion to the corresponding carboxylic acid, could be used to synthesize novel coordination polymers with interesting structural and functional properties.

Applications in Polymer Chemistry or Materials Science

The use of pyrimidine derivatives in polymer chemistry and materials science is an active area of research. Although specific examples involving this compound are scarce, the pyrimidine moiety can be incorporated into polymer backbones or as pendant groups to impart specific properties to the material.

For instance, a polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates has been reported, where the pyrimidine unit is built on a solid support derived from Merrifield's resin. researchgate.net This demonstrates the compatibility of the pyrimidine-5-carboxylate system with solid-phase synthesis techniques, which are crucial in materials science for creating functional polymers and surfaces.

The potential for pyrimidine-containing compounds to form ordered structures, such as in coordination polymers, also suggests their utility in the design of crystalline materials with applications in areas like gas storage or catalysis. polimi.it

Design and Synthesis of Pyrimidine-Containing Molecular Probes (non-clinical)

Pyrimidine derivatives are frequently used in the design of molecular probes to study biological processes, although the prompt specifies non-clinical applications. The pyrimidine scaffold can be functionalized with reporter groups, such as fluorophores, to create probes for detecting specific analytes or monitoring chemical reactions.

The synthesis of pyrimidine-embedded molecular frameworks has been explored to probe protein-protein interactions, which, while having clinical relevance, also showcases the fundamental chemical principles that can be applied to non-clinical probe design. nih.gov The ability to systematically modify the pyrimidine scaffold allows for the fine-tuning of the probe's properties, such as its binding affinity and selectivity.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The advancement of green chemistry principles is paramount in modern organic synthesis. researchgate.net Future research should prioritize the development of novel, environmentally benign, and efficient methods for the synthesis of ethyl 2-propylpyrimidine-5-carboxylate and its analogs. Key areas of focus include:

Multicomponent Reactions: Investigating one-pot, multicomponent reactions that utilize readily available and renewable starting materials, such as alcohols derived from biomass, can significantly improve the sustainability of pyrimidine (B1678525) synthesis. nih.gov An example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols, which proceeds via condensation and dehydrogenation, liberating only hydrogen and water as byproducts. nih.gov

Catalyst Innovation: The exploration of novel catalysts, including reusable nanocatalysts and biocatalysts, can lead to milder reaction conditions, higher yields, and simplified purification processes. researchgate.net For instance, enzyme-catalyzed reactions, such as those using Lipozyme® TL IM in continuous-flow microreactors, have shown promise for the synthesis of sugar-containing pyrimidine derivatives with excellent regioselectivity and reduced solvent usage. nih.gov

Alternative Energy Sources: The use of microwave irradiation and ultrasound as energy sources can accelerate reaction times and improve yields compared to conventional heating methods, contributing to more energy-efficient synthetic protocols. nih.gov

A comparative analysis of potential sustainable synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound Derivatives

Synthetic Strategy Advantages Potential Challenges
Multicomponent Reactions High atom economy, reduced waste, operational simplicity. nih.gov Control of regioselectivity, optimization of reaction conditions for diverse substrates.
Nanocatalysis High catalytic activity, reusability, mild reaction conditions. researchgate.net Catalyst leaching, long-term stability, cost of catalyst synthesis.
Biocatalysis High selectivity, environmentally benign, operates under mild conditions. nih.gov Enzyme stability, substrate scope limitations, potential for product inhibition.

| Microwave/Ultrasound-Assisted Synthesis | Rapid reaction rates, increased yields, enhanced reaction control. nih.gov | Scalability, specialized equipment requirements, potential for localized overheating. |

Exploration of Undiscovered Reactivity Patterns

The reactivity of the pyrimidine ring is well-documented, but the specific influence of the 2-propyl and 5-carboxylate substituents in this compound may lead to novel and unexpected chemical transformations. Future research should aim to uncover these latent reactivity patterns.

Deconstruction-Reconstruction Strategies: A novel approach involves the deconstruction of the pyrimidine ring into a more versatile intermediate, which can then be reconstructed into a variety of other heterocyclic systems. nih.govnih.gov For example, pyrimidines can be converted to N-arylpyrimidinium salts, which are then cleaved to form iminoenamine building blocks. nih.govnih.gov These intermediates can be used in cyclization reactions to generate diverse pyrimidine analogs and other heterocycles like azoles. nih.govnih.gov This strategy could be applied to this compound to generate libraries of related compounds that would be difficult to access through traditional methods. nih.gov

Rearrangement Reactions: While some reported rearrangements of pyrimidine-5-carboxylic acid esters have been questioned, a thorough investigation into the potential for skeletal rearrangements under various conditions (e.g., acidic, basic, photochemical) could lead to the discovery of novel molecular architectures. researchgate.net

C-H Functionalization: Direct functionalization of the C-H bonds of the pyrimidine ring or the propyl substituent would provide a highly efficient and atom-economical way to introduce new functional groups. Exploring various catalytic systems for these transformations is a promising avenue for future research.

Integration with Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms can significantly accelerate the synthesis, optimization, and screening of derivatives of this compound. prf.orgcapes.gov.br

Continuous Flow Synthesis: Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and easier scalability. mdpi.com The synthesis of pyrimidine derivatives has been successfully demonstrated in continuous-flow microreactors, leading to shorter reaction times and higher yields compared to batch methods. nih.gov Future work should focus on developing a continuous flow synthesis for this compound, potentially integrating multiple reaction and purification steps into a single, automated process. capes.gov.br

Automated Synthesis Platforms: Automated systems can perform numerous reactions in parallel, enabling the rapid generation of compound libraries for high-throughput screening. prf.orgnih.govspirochem.comchemspeed.com Integrating automated synthesis with purification and analysis techniques, such as HPLC and mass spectrometry, can create a fully autonomous workflow for drug discovery. nih.gov

Table 2: Advantages of Integrating Flow Chemistry and Automation

Technology Key Advantages for Pyrimidine Synthesis
Flow Chemistry Precise control over reaction parameters (temperature, pressure, mixing), enhanced safety for hazardous reactions, improved scalability, potential for telescoping multi-step syntheses. capes.gov.brmdpi.com

| Automated Synthesis | High-throughput experimentation for rapid reaction optimization, parallel synthesis of compound libraries, increased reproducibility, reduced manual labor. prf.orgnih.govspirochem.comchemspeed.com |

Advanced Computational Modeling for Property Prediction

In silico methods are invaluable tools in modern drug discovery, allowing for the prediction of molecular properties and the rational design of new compounds. rsc.org

Density Functional Theory (DFT) Studies: DFT calculations can provide detailed insights into the electronic structure, stability, and reactivity of this compound and its derivatives. nih.govnih.gov These studies can help to understand and predict reactivity patterns, guiding the design of new synthetic transformations. For instance, DFT can be used to calculate parameters like HOMO-LUMO energy gaps, which correlate with molecular reactivity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be employed to build predictive models that correlate the structural features of pyrimidine derivatives with their biological activity. These models can then be used to virtually screen new compound designs and prioritize them for synthesis.

Molecular Docking and Dynamics Simulations: These computational techniques can be used to predict the binding modes of this compound derivatives to specific biological targets. This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

Expanding the Scope of Applications as a Chemical Scaffold

The this compound core represents a "privileged scaffold" that can be decorated with a wide range of functional groups to generate diverse chemical libraries for drug discovery. nih.govnih.govresearchgate.net

Combinatorial Library Synthesis: The functional handles on the this compound scaffold, particularly the ester and the potential for modification of the propyl group or the pyrimidine ring itself, make it an ideal starting point for combinatorial library synthesis. spirochem.com High-throughput synthesis techniques can be employed to rapidly generate large numbers of analogs for screening against various biological targets. spirochem.comacs.org

Fragment-Based Drug Discovery (FBDD): The pyrimidine core can serve as a starting fragment in FBDD campaigns. By elaborating on this core with different substituents, it is possible to develop potent and selective inhibitors for a range of protein targets. A modular synthetic platform could be developed where the pyrimidine fragment is coupled with various three-dimensional building blocks to explore different chemical spaces.

Target-Oriented Synthesis: The pyrimidine scaffold is a key component in many approved drugs. nih.govresearchgate.net Future research could focus on designing and synthesizing novel derivatives of this compound that are targeted towards specific enzymes or receptors implicated in diseases such as cancer, inflammatory disorders, and infectious diseases. rsc.orgrsc.org

By pursuing these future research directions, the scientific community can fully exploit the potential of this compound as a versatile building block for the creation of novel molecules with significant biological and therapeutic value.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.